3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester

描述

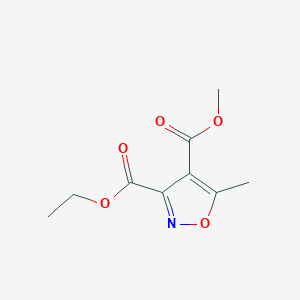

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two ester groups and a methyl substitution, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

Esterification: The carboxylic acid groups are then esterified using alcohols (ethyl alcohol and methyl alcohol) in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient production.

化学反应分析

Hydrolysis Reactions

Hydrolysis of ester groups converts them to carboxylic acids:

-

Potassium Hydroxide (aq) : Converts esters to 3,4-dicarboxylic acids .

-

n-Butyllithium + CO₂ : Forms carboxylated derivatives via lithiation .

Table 2: Hydrolysis Outcomes

| Reagent | Product | Physical Data | Citation |

|---|---|---|---|

| KOH (aq) | 3,4-Dicarboxylic acid | M.p.: 118–128°C | |

| n-BuLi + CO₂ | 4-Carboxylic acid | M.p.: 133–134°C |

Transesterification

Converting ethyl esters to methyl esters:

-

Methanol + Lithium Methoxide : Achieves ≥90% yield with improved reactivity .

-

Sodium Methoxide : Alternative catalyst for ester conversion .

Table 3: Transesterification Efficiency

| Starting Ester | Catalyst | Yield | Citation |

|---|---|---|---|

| Ethyl | Lithium methoxide | ≥90% | |

| Ethyl | Sodium methoxide | ≥85% |

Substitution Reactions

-

Nucleophilic Substitution : Ester groups react with amines or thiols to form amides/thioesters .

-

Electrophilic Substitution : Isoxazole ring undergoes halogenation under specific conditions.

Table 4: Substitution Products

| Reactant | Product | Application | Citation |

|---|---|---|---|

| Urea/Thiourea | Amide/Thioester derivatives | TB drug candidate | |

| Diazomethane | Methyl esters | Improved solubility |

Pharmacokinetic Relevance

The compound’s molecular weight (C₇H₈NO₃) and ester groups influence bioavailability. For example:

-

Ester Hydrolysis : Converts to dicarboxylic acids in vivo, enhancing aqueous solubility .

-

Lipophilicity : Ethyl esters show higher logP values (2.5–3.0) compared to methyl esters .

Table 5: Physicochemical Properties

| Property | Ethyl Ester | Methyl Ester | Citation |

|---|---|---|---|

| LogP | 2.8 | 2.0 | |

| Solubility (μg/mL) | 1.5 | 3.2 |

Challenges and Innovations

-

Synthetic Difficulties : Diazomethane use in methyl ester synthesis poses safety risks .

-

Optimization : Transesterification with tertiary amines (pyridine derivatives) enhances yields and safety .

Table 7: Safety Considerations

| Hazard | Mitigation | Citation |

|---|---|---|

| Diazomethane toxicity | Alternative methylating agents | |

| Sodium hydride reactivity | Lithium methoxide substitution |

科学研究应用

Medicinal Chemistry

Potential as Pharmacological Agents:

The compound has been investigated for its role in developing novel pharmacological agents. Its derivatives have shown promise in inhibiting specific enzymes linked to various diseases, including cancer and inflammation. For instance, isoxazole derivatives are known to exhibit anti-inflammatory and anti-cancer properties by targeting specific pathways involved in tumor progression and immune response modulation .

Case Study:

A study focused on the synthesis of isoxazole derivatives revealed that certain modifications to the isoxazole ring could enhance biological activity against cancer cell lines. The incorporation of the 3-ethyl and 5-methyl groups was found to improve the selectivity and potency of these compounds against specific cancer targets .

Agrochemicals

Herbicidal Activity:

Research has indicated that isoxazole derivatives can serve as effective herbicides. The structural features of 3,4-isoxazoledicarboxylic acid derivatives allow them to interfere with plant growth by inhibiting key metabolic pathways. This makes them suitable candidates for developing new herbicides that are less harmful to non-target species.

Field Trials:

Field trials have demonstrated the efficacy of certain isoxazole-based herbicides in controlling weed populations while minimizing environmental impact. These studies highlight the potential for integrating these compounds into sustainable agricultural practices .

Materials Science

Polymer Chemistry:

The compound's ester functionality allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties. Research has shown that incorporating isoxazole units into polymer backbones can enhance thermal stability and mechanical strength .

Application in Coatings:

Isoxazole-containing polymers are being explored for use in protective coatings due to their chemical resistance and durability. These coatings can be utilized in various industries, including automotive and construction, where long-lasting protective finishes are required .

Chemical Synthesis

Synthetic Intermediates:

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester serves as a valuable intermediate in organic synthesis. Its ability to undergo various transformations makes it a versatile building block for synthesizing more complex molecules .

Reactivity Studies:

Studies have shown that this compound can participate in nucleophilic substitutions and cycloaddition reactions, providing pathways for creating diverse chemical entities. This versatility is crucial for researchers aiming to develop new synthetic routes in organic chemistry.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Development of anti-cancer agents | Enhanced selectivity against cancer cell lines |

| Agrochemicals | Herbicide development | Effective control of weed populations |

| Materials Science | Polymer synthesis and coatings | Improved thermal stability and mechanical strength |

| Chemical Synthesis | Intermediate for organic synthesis | Versatile reactivity leading to complex molecules |

作用机制

The mechanism of action of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester involves its interaction with biological molecules through its ester and isoxazole groups. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The isoxazole ring can interact with enzymes and receptors, influencing their activity and function.

相似化合物的比较

Similar Compounds

- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, methyl ester

- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, ethyl ester

- 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-methyl 4-ethyl ester

Uniqueness

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is unique due to its specific ester substitutions, which confer distinct chemical properties and reactivity. The combination of ethyl and methyl esters provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research.

This compound’s unique structure allows for selective reactions and interactions, distinguishing it from other isoxazole derivatives and making it a valuable tool in scientific and industrial applications.

生物活性

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester (CAS No. 3405-77-4) is a compound with potential biological significance. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C9H13NO4

- Molecular Weight : 183.207 g/mol

- IUPAC Name : Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Antibacterial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | S. typhi | 45 | 30 |

| Compound D | K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of isoxazole derivatives has been documented in various studies. These compounds have been shown to target specific molecular pathways involved in cancer progression, with IC50 values ranging from 3 to 20 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells .

A notable study demonstrated that a thiourea derivative exhibited an IC50 value of as low as 1.50 µM against human leukemia cell lines, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Pancreatic Cancer | Thiourea Derivative | 3 |

| Prostate Cancer | Isoxazole Derivative | 14 |

| Breast Cancer (MCF-7) | Thiourea Derivative | 1.50 |

Anti-inflammatory Activity

Compounds similar to isoxazole derivatives have shown promising results in reducing inflammation markers in vitro. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Case Studies

-

Study on Antibacterial Efficacy

- Researchers synthesized various isoxazole derivatives and tested their antibacterial properties against clinical isolates of resistant bacteria.

- Results indicated that certain derivatives had a higher efficacy than traditional antibiotics, suggesting their potential use in treating resistant infections.

-

Anticancer Mechanism Investigation

- A study focused on the mechanism of action of isoxazole derivatives in breast cancer cells revealed that these compounds induced apoptosis through the activation of caspase pathways.

- Flow cytometry analysis showed a significant increase in cells arrested in the S phase of the cell cycle upon treatment with isoxazole derivatives.

属性

IUPAC Name |

3-O-ethyl 4-O-methyl 5-methyl-1,2-oxazole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-4-14-9(12)7-6(8(11)13-3)5(2)15-10-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIQYPVEKFLRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416047 | |

| Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198135-28-3 | |

| Record name | 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。